molecular formula C19H24N3O3Cl B601377 1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid CAS No. 93107-11-0

1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Número de catálogo: B601377
Número CAS: 93107-11-0
Peso molecular: 377.87
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid, widely known as Ciprofloxacin, is a synthetic second-generation fluoroquinolone antibiotic recognized for its broad-spectrum activity . As a research chemical, it serves as a critical tool for studying bacterial DNA replication mechanisms and the efficacy of antibacterial agents. The compound's primary research value lies in its potent bactericidal effect, which is attributable to its action as an inhibitor of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . By inhibiting these enzymes, Ciprofloxacin disrupts DNA supercoiling and segregation, ultimately preventing bacterial DNA replication and causing double-strand breaks in the bacterial chromosome . In vitro studies have demonstrated that Ciprofloxacin possesses a broad spectrum of activity against a wide range of gram-negative and gram-positive aerobic bacteria, including but not limited to Escherichia coli , Klebsiella spp., Pseudomonas aeruginosa , Staphylococci , and Enterococci . Its activity also extends to certain anaerobic strains, such as Bacteroides fragilis . A key characteristic of significant research interest is the observed lack of cross-resistance between Ciprofloxacin and antibiotics from other classes, making it a valuable compound for investigating multidrug-resistant bacterial pathogens . With a molecular formula of C17H18FN3O3 and a molecular weight of 331.34 g/mol, it is supplied with a minimum purity of 98% (HPLC) . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16-13-4-3-12(19-7-5-18-6-8-19)9-15(13)20(11-1-2-11)10-14(16)17(22)23/h3-4,9-11,18H,1-2,5-8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQJEAWVHIBCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)N4CCNCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93107-11-0
Record name Desfluorociprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESFLUOROCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FPD89RI4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Actividad Biológica

1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C17H19N3O3C_{17}H_{19}N_{3}O_{3} and a molecular weight of approximately 313.36 g/mol. Its structure includes a quinoline core, which is known for various biological activities. The presence of the cyclopropyl group and piperazine moiety contributes to its pharmacological profile.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that it exhibits potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, similar to other quinolone derivatives.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Pseudomonas aeruginosa2 µg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Cell Line IC50 (µM) Effect Reference
MCF-7 (breast cancer)10Induces apoptosis
A549 (lung cancer)15Cell cycle arrest
HeLa (cervical cancer)12Inhibition of proliferation

Case Studies

A notable case study involved the evaluation of the compound's effects on animal models with induced bacterial infections. In these studies, treatment with this compound resulted in significant reductions in bacterial load compared to untreated controls.

Study Overview

  • Objective: Evaluate the efficacy against Staphylococcus aureus infections in mice.
  • Method: Mice were infected with a lethal dose of bacteria and treated with varying doses of the compound.
  • Results: A dose-dependent reduction in mortality was observed, with a survival rate increase from 20% in controls to over 80% at higher doses.

Aplicaciones Científicas De Investigación

Antibacterial Activity

1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria, including strains such as Pseudomonas aeruginosa. This makes it a potential candidate for treating various bacterial infections, particularly those that are resistant to conventional antibiotics.

Case Studies:

  • A study highlighted its efficacy against multi-drug resistant bacterial strains, suggesting its application in developing new therapeutic strategies for resistant infections .

Photochemistry and Stability

Research into the photochemical behavior of this compound indicates that it undergoes significant transformations under UV light exposure. Understanding these photochemical properties is crucial for determining its stability in pharmaceutical formulations and its behavior in biological systems .

Comparative Efficacy

A comparative analysis of various quinolone derivatives has shown that this compound possesses enhanced activity against specific bacterial strains compared to other derivatives. This suggests potential advantages in clinical applications where resistance is a concern.

Compound NameActivity Against Gram-Negative BacteriaActivity Against Gram-Positive Bacteria
This compoundHighModerate
CiprofloxacinModerateHigh
LevofloxacinHighHigh

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Fluorinated Derivatives

Ciprofloxacin (1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid) Modification: Fluorine at position 5. Impact: Enhances DNA gyrase inhibition and Gram-negative bacterial activity. Molecular Weight: 331.34 g/mol. Key Data: MIC (E. coli): 0.015 µg/mL vs. desfluoro variant’s MIC >10 µg/mL .

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid Modification: Methoxy group at position 6. Impact: Broadens activity against atypical pathogens (e.g., Mycobacteria) but reduces solubility .

Piperazine Substitutions

1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid Modification: Ethyl and trifluoromethyl groups. Impact: Increased lipophilicity improves CNS penetration but raises toxicity risks. Molecular weight: 427.39 g/mol .

1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid Modification: Dimethylpiperazinyl and difluoro groups. Impact: Superior Gram-positive coverage (MIC for S. aureus: 0.5 µg/mL) due to enhanced target binding .

Non-Fluorinated Analogs

1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid (Target Compound) Modification: No fluorine at position 6. Impact: Reduced antibacterial potency (MIC for E. coli: >10 µg/mL) but lower cytotoxicity (IC₅₀ >100 µM in mammalian cells) .

1-Cyclopropyl-7-(4-nitroso-piperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid Modification: Nitroso group on piperazine.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Antibacterial MIC (E. coli, µg/mL) Key Property
Target Compound No F at C6, piperazinyl at C7 313.36 >10 Low cytotoxicity
Ciprofloxacin F at C6, piperazinyl at C7 331.34 0.015 High DNA gyrase affinity
8-Methoxy Derivative F at C6, OCH₃ at C8 361.38 0.1 (M. tuberculosis) Anti-mycobacterial
Trifluoromethyl Derivative CF₃ at C8, ethyl-piperazinyl 427.39 0.2 CNS penetration
Dimethylpiperazinyl Analog F at C6/C8, dimethylpiperazinyl 427.39 0.5 (S. aureus) Gram-positive activity

Métodos De Preparación

Classical Nucleophilic Substitution Approach

The foundational synthesis, as described in CA1218070A , begins with the acylation of diethyl malonate using 2,4-dichloro-5-fluorobenzoyl chloride in the presence of magnesium alcoholate. This yields an acyl malonate intermediate, which undergoes cyclocondensation with cyclopropylamine to form the quinoline core. Subsequent steps involve cyclization under basic conditions (potassium carbonate in dimethylformamide at 80–180°C) to produce the 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid intermediate.

The final step employs nucleophilic substitution, where the 7-chloro group is displaced by piperazine derivatives. Reaction conditions (40–110°C, 1–10 bar pressure) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) facilitate this substitution. A molar ratio of 1:6 (intermediate:piperazine) ensures complete conversion, with triethylamine or DBU as acid scavengers.

Key Challenges:

  • Positional Isomer Formation : Early methods suffered from undesired isomers (e.g., 7-chloro-6-piperazinyl derivatives) due to competing reaction sites.

  • Decarboxylation : Elevated temperatures during cyclization risk decarboxylation of the carboxylic acid moiety.

Catalytic Alkylation for Enhanced Selectivity

WO2012127505A2 introduces a refined protocol using Lewis acid catalysts (AlCl₃, FeCl₃) to suppress isomer formation. The 7-chloro intermediate reacts with piperazine in n-butanol at 110–130°C, achieving >95% conversion with <5% positional isomer byproduct. Catalysts (1–3 wt%) coordinate the chlorine leaving group, directing substitution exclusively to the 7-position.

Process Optimization:

  • Solvent Selection : n-Butanol outperforms DMF or DMSO by reducing side reactions.

  • Purification : Post-reaction, pH adjustment (6.5–7.2 with NaOH) precipitates ciprofloxacin base, which is isolated via filtration. Acidification with HCl yields the hydrochloride salt, with impurities (e.g., ethylenediamine adducts) controlled to <0.1%.

Intermediate Synthesis and Scalability

Synthesis of 7-Chloro-1-cyclopropyl-6-fluoroquinoline Intermediate

The precursor is synthesized via a multi-step sequence:

  • Acylation : Diethyl malonate + 2,4-dichloro-5-fluorobenzoyl chloride → acyl malonate.

  • Cyclocondensation : Reaction with cyclopropylamine forms the quinoline ester.

  • Cyclization : Base-mediated (K₂CO₃) closure at 80–180°C.

  • Ester Hydrolysis : Acidic or basic cleavage yields the free carboxylic acid.

Critical Parameters:

  • Temperature Control : Excess heat (>180°C) promotes decarboxylation.

  • Base Stoichiometry : 10% molar excess of K₂CO₃ ensures complete cyclization.

Alternative Pathways via Boron Complexation

A less common method involves forming a boron-ester complex to activate the 7-chloro group for substitution. The intermediate [(1-cyclopropyl-6-fluoro-7-chloro-4-oxoquinoline-3-carboxylate)-O³,O⁴]-bis(aceto)-boron reacts with piperazine, enhancing reaction kinetics. This approach reduces side products but requires stringent anhydrous conditions.

Comparative Analysis of Methodologies

Parameter Classical Method Catalytic Method
Yield 70–75%85–90%
Positional Isomer 8–12%<5%
Reaction Time 12–24 h6–8 h
Catalyst NoneAlCl₃/FeCl₃
Solvent DMF/DMSOn-Butanol

Industrial-Scale Considerations

Cost-Efficiency and Sustainability

  • Solvent Recovery : n-Butanol’s low boiling point (117°C) enables efficient distillation and reuse.

  • Catalyst Recycling : FeCl₃ demonstrates partial recyclability, reducing metal waste.

Regulatory Compliance

  • Impurity Profiling : Modern HPLC methods quantify isomers (LOD: 0.05%) and ensure compliance with ICH guidelines.

  • Residual Solvents : GC analysis confirms DMF levels <410 ppm per USP standards .

Q & A

Advanced Research Question

  • HPLC-MS : Using C18 columns (acetonitrile/0.1% formic acid gradient) to detect degradation products (e.g., decarboxylation or piperazine oxidation) .
  • Thermogravimetric Analysis (TGA) : Monitoring decomposition above 200°C .
  • 1H/13C NMR : Tracking chemical shift changes in DMSO-d6 to identify hydrolytic degradation (e.g., cyclopropane ring opening) .

How can researchers design derivatives to overcome bacterial resistance mechanisms?

Advanced Research Question

  • Target bypass strategies : Introducing bulky C8 substituents (e.g., methoxy) to evade common gyrA mutations .
  • Efflux pump inhibition : Co-administering derivatives with efflux inhibitors (e.g., PAβN) to restore activity against resistant strains .
  • Pro-drug approaches : Masking the carboxylic acid group with esters (e.g., ethyl ester) to enhance membrane permeability .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H371 hazard) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First aid : Immediate rinsing with water for 15+ minutes upon contact, followed by medical consultation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Reactant of Route 2
1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.